4-Amino-5-bromo-2-(trifluoromethyl)benzoic acid
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Overview
Description
4-Amino-5-bromo-2-(trifluoromethyl)benzoic acid is an organic compound characterized by the presence of amino, bromo, and trifluoromethyl groups attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-5-bromo-2-(trifluoromethyl)benzoic acid typically involves multi-step organic reactions. One common method includes the bromination of 2-(trifluoromethyl)benzoic acid followed by nitration and subsequent reduction to introduce the amino group. The reaction conditions often require the use of strong acids and bases, as well as specific catalysts to ensure the desired substitution patterns.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and yield of the production process.
Types of Reactions:
Oxidation: The amino group in this compound can undergo oxidation to form nitro derivatives.
Reduction: The bromo group can be reduced to a hydrogen atom under specific conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Strong bases like sodium hydride (NaH) or nucleophiles like sodium methoxide (NaOMe).
Major Products:
Oxidation: Nitro derivatives of the original compound.
Reduction: Dehalogenated products.
Substitution: Compounds with substituted trifluoromethyl groups.
Scientific Research Applications
4-Amino-5-bromo-2-(trifluoromethyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-Amino-5-bromo-2-(trifluoromethyl)benzoic acid largely depends on its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromo and trifluoromethyl groups can participate in various non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed effects.
Comparison with Similar Compounds
4-Amino-2-(trifluoromethyl)benzoic acid: Lacks the bromo group, which may result in different reactivity and applications.
5-Bromo-2-(trifluoromethyl)benzoic acid: Lacks the amino group, affecting its potential for hydrogen bonding and biological activity.
4-Amino-5-chloro-2-(trifluoromethyl)benzoic acid: Substitution of bromo with chloro can lead to variations in chemical reactivity and biological interactions.
Uniqueness: 4-Amino-5-bromo-2-(trifluoromethyl)benzoic acid is unique due to the combination of its functional groups, which confer distinct chemical properties and potential applications. The presence of both electron-withdrawing (trifluoromethyl) and electron-donating (amino) groups, along with the bromo substituent, makes it a versatile compound for various chemical transformations and research applications.
Properties
IUPAC Name |
4-amino-5-bromo-2-(trifluoromethyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF3NO2/c9-5-1-3(7(14)15)4(2-6(5)13)8(10,11)12/h1-2H,13H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXUDGCIRGQCIKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)N)C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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